molecular formula C12H16BrNO B11729119 1-(5-Bromo-2-methoxyphenyl)cyclobutanemethanamine

1-(5-Bromo-2-methoxyphenyl)cyclobutanemethanamine

Katalognummer: B11729119
Molekulargewicht: 270.17 g/mol
InChI-Schlüssel: LKHBFHKUUSSJTM-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-(5-Bromo-2-methoxyphenyl)cyclobutanemethanamine is a chemical compound with the molecular formula C12H16BrNO and a molecular weight of 270.17 g/mol. It is a useful research chemical, often employed as a building block in various chemical syntheses.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 1-(5-Bromo-2-methoxyphenyl)cyclobutanemethanamine typically involves the following steps:

    Bromination: The starting material, 2-methoxyphenyl, undergoes bromination to introduce a bromine atom at the 5-position.

    Cyclobutanation: The brominated intermediate is then subjected to cyclobutanation to form the cyclobutane ring.

    Methanamine Introduction: Finally, the methanamine group is introduced to complete the synthesis of this compound.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis procedures, optimizing reaction conditions, and ensuring the purity and yield of the final product.

Analyse Chemischer Reaktionen

Types of Reactions

1-(5-Bromo-2-methoxyphenyl)cyclobutanemethanamine can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other functional groups using appropriate reagents.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions to modify its functional groups.

    Coupling Reactions: It can participate in coupling reactions such as Suzuki–Miyaura coupling, where it reacts with boron reagents to form new carbon-carbon bonds.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles like amines or thiols.

    Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

    Coupling Reactions: Palladium catalysts and boron reagents are commonly used in Suzuki–Miyaura coupling.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, in a Suzuki–Miyaura coupling reaction, the product would be a new carbon-carbon bonded compound .

Wissenschaftliche Forschungsanwendungen

1-(5-Bromo-2-methoxyphenyl)cyclobutanemethanamine has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis to create more complex molecules.

    Medicine: Research into its potential therapeutic effects and mechanisms of action.

    Industry: Utilized in the development of new materials and chemical processes.

Wirkmechanismus

its effects are likely mediated through interactions with specific molecular targets and pathways, depending on its application in research or industry.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    1-(5-Bromo-2-methoxyphenyl)cyclobutylmethanamine: A closely related compound with similar structural features.

    Other Brominated Phenylcyclobutanes: Compounds with bromine atoms and cyclobutane rings, but different substituents on the phenyl ring.

Uniqueness

1-(5-Bromo-2-methoxyphenyl)cyclobutanemethanamine is unique due to its specific combination of a brominated phenyl ring, a cyclobutane ring, and a methanamine group. This unique structure allows it to participate in a variety of chemical reactions and makes it a valuable building block in synthetic chemistry.

Eigenschaften

Molekularformel

C12H16BrNO

Molekulargewicht

270.17 g/mol

IUPAC-Name

[1-(5-bromo-2-methoxyphenyl)cyclobutyl]methanamine

InChI

InChI=1S/C12H16BrNO/c1-15-11-4-3-9(13)7-10(11)12(8-14)5-2-6-12/h3-4,7H,2,5-6,8,14H2,1H3

InChI-Schlüssel

LKHBFHKUUSSJTM-UHFFFAOYSA-N

Kanonische SMILES

COC1=C(C=C(C=C1)Br)C2(CCC2)CN

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.